3-(2,4,6-Trichlorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a chlorinated phenoxy acid, which is often used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of herbicides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4,6-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of less chlorinated phenoxy acids.
Substitution: Formation of substituted phenoxy acids with various functional groups.
Scientific Research Applications
3-(2,4,6-Trichlorophenoxy)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trichlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This property makes it an effective herbicide, as it disrupts the normal growth processes of weeds and other unwanted vegetation.
Comparison with Similar Compounds
3-(2,4,6-Trichlorophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): Another chlorinated phenoxy acid used as a herbicide. It has a similar structure but differs in the position of chlorine atoms.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but fewer chlorine atoms.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties but different structural features.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
53548-21-3 |
---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.